Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
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Overview
Description
Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of tert-butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutanol in the presence of a carbonate source such as phosgene or dimethyl carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as tertiary amines can enhance the reaction rate and yield. Purification is often achieved through distillation or recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carbonyl-containing products.
Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon backbone.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various esters or carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties enhance the performance of materials in harsh chemical environments.
Biology: In biological research, this compound can be used to modify biomolecules, imparting hydrophobicity and stability to proteins and peptides. This modification can improve the pharmacokinetic properties of therapeutic agents.
Medicine: The compound’s stability and hydrophobicity make it useful in drug formulation, particularly in the development of sustained-release formulations and prodrugs.
Industry: Industrially, it is used in the production of specialty coatings, lubricants, and high-performance materials that require resistance to extreme conditions.
Mechanism of Action
The mechanism by which tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobicity. The fluorine atoms create a strong electron-withdrawing effect, stabilizing the molecule and making it resistant to degradation. This stability is crucial in applications where long-term performance is required.
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in the synthesis of fluorinated polymers with similar hydrophobic properties.
Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl ether: Shares similar stability and hydrophobic characteristics but differs in its reactivity and applications.
Uniqueness: Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate ester functional group, which provides additional reactivity compared to ethers and methacrylates. This reactivity allows for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C9H11F7O3 |
---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H11F7O3/c1-6(2,3)19-5(17)18-4-7(10,11)8(12,13)9(14,15)16/h4H2,1-3H3 |
InChI Key |
XAKWUAKDSHRXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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